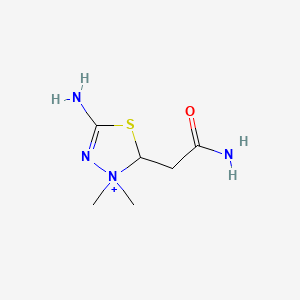
2-(5-Amino-3,3-dimethyl-2,3-dihydro-1,3lambda4,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-3,3-dimethyl-2,3-dihydro-1,3lambda4,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3,3-dimethyl-2,3-dihydro-1,3lambda4,4-thiadiazol-2-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with acetic anhydride, followed by cyclization to form the thiadiazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3,3-dimethyl-2,3-dihydro-1,3lambda4,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(5-Amino-3,3-dimethyl-2,3-dihydro-1,3lambda4,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3,3-dimethyl-2,3-dihydro-1,3lambda4,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt cell membranes or interfere with essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-1,3,4-thiadiazol-2-yl)acetamide
- 2-(5-Amino-3-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(5-Amino-3,3-dimethyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-(5-Amino-3,3-dimethyl-2,3-dihydro-1,3lambda4,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiadiazole ring, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups and the amino group provides distinct properties that can be exploited in various applications.
Properties
Molecular Formula |
C6H13N4OS+ |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-(5-amino-3,3-dimethyl-2H-1,3,4-thiadiazol-3-ium-2-yl)acetamide |
InChI |
InChI=1S/C6H12N4OS/c1-10(2)5(3-4(7)11)12-6(8)9-10/h5H,3H2,1-2H3,(H3-,7,8,9,11)/p+1 |
InChI Key |
BJUOHWIBYGBFGT-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1(C(SC(=N1)N)CC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


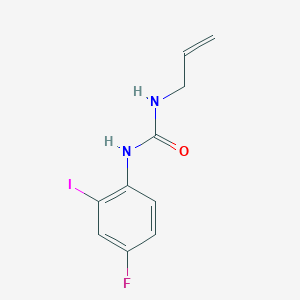
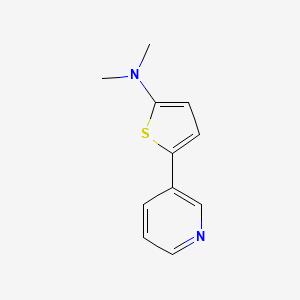
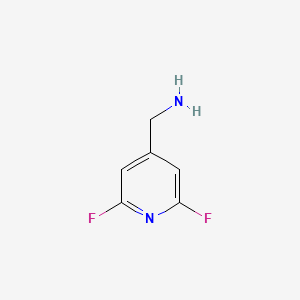
![{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitr ile](/img/structure/B14918130.png)
![1-(2,8-diazaspiro[4.5]decan-8-yl)-2-[[(1S,2R)-2-[3,5-difluoro-2-[(2-fluoropyridin-3-yl)methoxy]phenyl]cyclopropyl]amino]ethanone](/img/structure/B14918131.png)
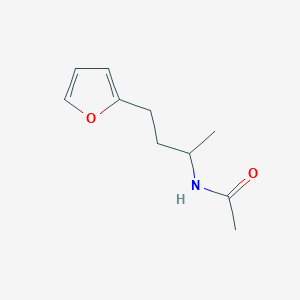
![1H-Imidazo[4,5-c]pyridin-6-ol](/img/structure/B14918135.png)
![2-[4-(diethylamino)-2-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14918139.png)
![2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-2-[(Z)-hydroxyimino]-acetamide](/img/structure/B14918143.png)
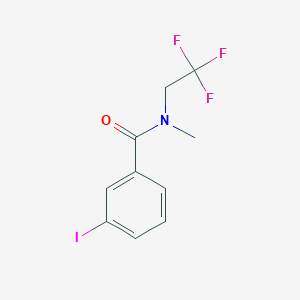
![2-[4,4-Dimethyl-3-(morpholin-4-yl)-1,1-dioxidothietan-2-yl]propan-2-ol](/img/structure/B14918159.png)

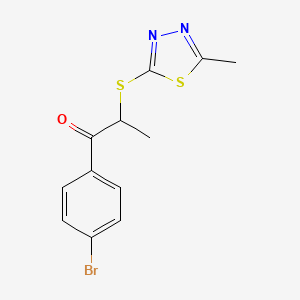
![2-[3-(Dimethylamino)cyclobutyl]ethanol](/img/structure/B14918175.png)
